An In-depth Technical Guide to AC-DL-MET-OME: Structure, Synthesis, and Applications
An In-depth Technical Guide to AC-DL-MET-OME: Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
AC-DL-MET-OME, scientifically known as N-Acetyl-DL-methionine methyl ester, is a derivative of the essential amino acid methionine. As a modified amino acid, it holds significant interest in various scientific fields, particularly in biochemical research and pharmaceutical development. The addition of an acetyl group to the nitrogen atom of methionine and the conversion of the carboxylic acid to a methyl ester modifies its physicochemical properties, such as stability and solubility, potentially influencing its biological activity and applications.[1][2] This guide provides a comprehensive overview of the chemical structure, synthesis, and known applications of AC-DL-MET-OME, offering valuable insights for professionals in life sciences.
Chemical Structure and Properties
AC-DL-MET-OME is the N-acetylated, methyl esterified form of the racemic mixture of methionine. The core structure consists of a central alpha-carbon bonded to an acetamido group, a methyl ester group, a hydrogen atom, and a side chain containing a thioether functional group.
Key Structural Features:
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Racemic Nature: The "DL" designation indicates that AC-DL-MET-OME is a mixture of two enantiomers, the D and L forms. This racemic nature can influence its biological activity, as stereochemistry often plays a crucial role in molecular recognition by enzymes and receptors.[2]
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Acetylation: The acetyl group on the alpha-amino group increases the molecule's stability and modifies its polarity.
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Methyl Ester: The methyl ester group at the C-terminus further alters the molecule's solubility and reactivity compared to its carboxylic acid precursor, N-acetyl-DL-methionine.
Physicochemical Properties:
| Property | Value | Reference |
| CAS Number | 7451-74-3 | N/A |
| Molecular Formula | C8H15NO3S | N/A |
| Molecular Weight | 205.27 g/mol | N/A |
| IUPAC Name | methyl 2-acetamido-4-(methylthio)butanoate | N/A |
| Appearance | White to off-white crystalline powder (inferred from N-acetyl-DL-methionine) | [2] |
| Solubility | Soluble in water and organic solvents (inferred from N-acetyl-DL-methionine) | [2] |
Synthesis of AC-DL-MET-OME
The synthesis of AC-DL-MET-OME typically involves a two-step process starting from DL-methionine: N-acetylation followed by esterification.
Part 1: N-Acetylation of DL-Methionine
The first step is the acetylation of the amino group of DL-methionine. This is commonly achieved by reacting DL-methionine with acetic anhydride.
Experimental Protocol: Synthesis of N-Acetyl-DL-methionine
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Dissolution: Dissolve DL-methionine in glacial acetic acid.
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Acetylation: Add acetic anhydride to the solution. The reaction is typically exothermic.
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Reaction Monitoring: Monitor the progress of the reaction by a suitable technique, such as Thin Layer Chromatography (TLC), to ensure the complete consumption of the starting material.
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Isolation: Upon completion, the N-acetyl-DL-methionine can be isolated by cooling the reaction mixture to induce crystallization or by solvent evaporation followed by purification.
Caption: Workflow for the N-acetylation of DL-methionine.
Part 2: Esterification of N-Acetyl-DL-methionine
The second step involves the esterification of the carboxylic acid group of N-acetyl-DL-methionine to form the methyl ester. A common method for this transformation is the Fischer esterification, using methanol in the presence of an acid catalyst. A specific method for N-acetylated amino acids involves the use of anhydrous methanol and acetyl chloride.[3]
Experimental Protocol: Synthesis of AC-DL-MET-OME
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Reaction Setup: Suspend N-acetyl-DL-methionine in anhydrous methanol in a reaction vessel equipped with a reflux condenser.
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Catalyst Addition: Slowly add acetyl chloride to the methanolic suspension. This in-situ generates HCl, which catalyzes the esterification.
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Reflux: Heat the reaction mixture to reflux and maintain for a period sufficient to drive the reaction to completion, typically monitored by TLC.
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Work-up and Purification: After cooling, the solvent is removed under reduced pressure. The residue is then dissolved in a suitable organic solvent and washed with a mild base (e.g., saturated sodium bicarbonate solution) to neutralize the acid catalyst, followed by a brine wash. The organic layer is dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is evaporated to yield the crude AC-DL-MET-OME. Further purification can be achieved by column chromatography or recrystallization.
Caption: Workflow for the esterification of N-Acetyl-DL-methionine.
Spectroscopic Characterization
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¹H NMR: The proton NMR spectrum of AC-DL-MET-OME is expected to show a singlet around 3.7 ppm corresponding to the methyl ester protons, in addition to the signals for the acetyl methyl protons (around 2.0 ppm), the methine proton, the methylene protons of the side chain, and the S-methyl protons.
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¹³C NMR: The carbon NMR spectrum should exhibit a signal for the methyl ester carbon at approximately 52 ppm and the ester carbonyl carbon around 172 ppm.
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IR Spectroscopy: The infrared spectrum will be characterized by the absence of the broad O-H stretch of the carboxylic acid and the appearance of a strong C=O stretching vibration for the ester group, typically in the range of 1735-1750 cm⁻¹. The amide I and II bands from the acetyl group will also be prominent.
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Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of AC-DL-MET-OME (205.27 g/mol ).
Applications in Research and Drug Development
Methionine and its derivatives are crucial in various biological processes, making them valuable tools in research and as building blocks for pharmaceuticals.
Biochemical Research
N-acetylated amino acids are frequently used in biochemical studies. N-acetyl-DL-methionine serves as a precursor in the biosynthesis of S-adenosylmethionine (SAMe), a universal methyl donor essential for the methylation of DNA, RNA, proteins, and lipids.[1] This function is critical for regulating gene expression and protein activity. While the direct applications of AC-DL-MET-OME in this context are less documented, its structural similarity suggests it could be explored as a more cell-permeable analog of N-acetyl-DL-methionine in cellular studies.
Pharmaceutical Intermediate
N-acetyl-DL-methionine is recognized as a valuable pharmaceutical intermediate.[1] Its chemical structure provides a scaffold for the synthesis of more complex therapeutic compounds. The esterified form, AC-DL-MET-OME, offers an alternative starting material with different reactivity and solubility profiles, which can be advantageous in certain synthetic routes.
Potential Therapeutic Roles
The parent compound, N-acetyl-DL-methionine, has been investigated for its potential therapeutic effects. For instance, it has been shown to influence hepatic glutathione synthesis, a key antioxidant pathway.[4] Methionine metabolism is also a target for drug design in areas such as antibiotics and cancer therapy. The enzymes involved in methionine metabolism are being explored as targets for novel therapeutic agents. While specific studies on the therapeutic potential of AC-DL-MET-OME are limited, its role as a methionine derivative suggests it could be a candidate for similar investigations.
Signaling Pathways and Mechanism of Action
The biological activity of AC-DL-MET-OME is likely mediated through its interaction with pathways involving methionine metabolism. As a derivative of methionine, it can potentially be hydrolyzed in vivo to N-acetyl-DL-methionine and subsequently to DL-methionine, entering the methionine cycle. This cycle is central to cellular metabolism, providing the methyl group for most transmethylation reactions via S-adenosylmethionine (SAMe) and being involved in the synthesis of cysteine and glutathione.
Caption: Potential metabolic fate of AC-DL-MET-OME via the Methionine Cycle.
Conclusion
AC-DL-MET-OME is a chemically modified form of the essential amino acid methionine with potential applications in biochemical research and as a pharmaceutical intermediate. Its unique physicochemical properties, conferred by the N-acetyl and methyl ester groups, distinguish it from its parent compound and may offer advantages in specific experimental and synthetic contexts. Further research is warranted to fully elucidate the specific biological activities and potential therapeutic applications of AC-DL-MET-OME. This guide provides a foundational understanding for scientists and researchers to build upon in their exploration of this intriguing molecule.
References
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PubChem. N-acetyl-L-methionine. National Center for Biotechnology Information. [Link]
- N-Acetyl-DL-methionine: Applications in Pharma & Biochemical Research. (URL not available in search results)
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Corr, L. T., et al. (2007). Development of N-acetyl Methyl Ester Derivatives for the Determination of delta13C Values of Amino Acids Using Gas Chromatography-Combustion- Isotope Ratio Mass Spectrometry. PubMed. [Link]
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NIST. L-Methionine, N-acetyl-. NIST WebBook. [Link]
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PubChem. N-Acetyl-DL-methionine. National Center for Biotechnology Information. [Link]
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Dalhoff, K., et al. (1990). Effects of N-acetyl-DL-methionine on the liver, GSH synthesis and plasma ALAT level in male Bom:NMRI mice. PubMed. [Link]
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